2-(2-aminoethoxy)acetic Acid

Descripción general

Descripción

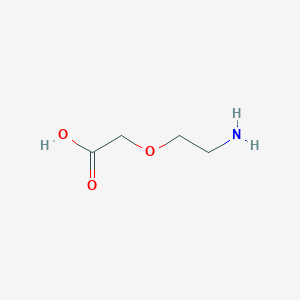

2-(2-Aminoethoxy)acetic acid is an organic compound with the molecular formula C6H13NO4. It is a derivative of acetic acid, featuring an aminoethoxy group attached to the acetic acid backbone. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-aminoethoxy)acetic acid typically involves multiple steps. One common method starts with 2-(2-chloroethoxy)ethanol, which reacts with dibenzylamine in the presence of potassium carbonate and sodium bromide in acetonitrile at 80°C for 24 hours to form an intermediate compound. This intermediate is then subjected to further reactions, including oxidation and hydrogenation, to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves safe and controllable reaction conditions, avoiding hazardous reagents like sodium hydride. The reactions are carried out under mild conditions to ensure high yield and purity, making the process suitable for industrial applications .

Análisis De Reacciones Químicas

Oxidation Reactions

The terminal amine and hydroxyl groups in 2-(2-aminoethoxy)acetic acid participate in oxidation reactions under controlled conditions:

-

TEMPO/NaOCl Oxidation :

The primary alcohol group in intermediates (e.g., 2-(2-aminoethoxy)ethanol) is oxidized to a carboxylic acid using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (NaOCl) at 0°C under mildly basic conditions (pH ≈ 8.5). This method achieves high selectivity and yields >90% . -

Jones Oxidation :

CrO₃ in H₂SO₄ converts alcohols to carboxylic acids at room temperature under highly acidic conditions (pH ≈ 1). While effective, this method is less favored due to harsh reaction conditions .

Table 1: Oxidation Methods Comparison

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| TEMPO/NaOCl | TEMPO, NaOCl, KBr | 0°C, pH 8.5 | >90% | |

| Jones Oxidation | CrO₃, H₂SO₄ | RT, pH 1 | 70–80% |

Substitution Reactions

The amine group undergoes nucleophilic substitution with electrophilic reagents:

-

Fmoc Protection :

Reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in 10% Na₂CO₃ yields Fmoc-protected derivatives. This step is critical in peptide synthesis to prevent unwanted side reactions . -

Alkylation :

Treatment with alkyl halides (e.g., methyl iodide) in basic media forms N-alkylated products, enhancing solubility for downstream applications .

Key Reaction:

Amide Bond Formation

The carboxylic acid group reacts with primary amines via coupling agents:

-

EDC/HATU-Mediated Coupling :

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), stable amide bonds form with amines. This is widely used in peptide nucleic acid (PNA) probe synthesis .

Table 2: Coupling Agents and Efficiency

| Agent | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| EDC | DMF | 2–4 h | 85–90% | |

| HATU | DCM | 1–2 h | 90–95% |

Reduction and Side Reactions

-

Reduction of Carboxylic Acid :

Catalytic hydrogenation (H₂/Pd-C) reduces the carboxylic acid to a primary alcohol, though this is less common due to the stability of the acid group . -

Side Reactions :

Under acidic conditions, intramolecular cyclization may occur, forming oxazolines as byproducts .

Comparative Analysis of Synthetic Pathways

The compound’s synthesis often begins with 2-(2-chloroethoxy)ethanol, followed by sequential substitution and oxidation steps. Industrial routes prioritize TEMPO/NaOCl oxidation for scalability and safety .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of AEEA derivatives has been extensively studied, leading to the development of various compounds with enhanced properties for specific applications. For instance:

- Solid-Phase Peptide Synthesis (SPPS) : AEEA derivatives are utilized to create high-load polystyrene-polyethylene glycol-like resins that exhibit excellent swelling characteristics. These resins are crucial in SPPS for synthesizing peptides and other organic molecules .

- Fmoc-AEEA : This derivative has been synthesized successfully using mild reaction conditions, yielding high purity and allowing for its application in drug design and pharmacology .

Applications in Drug Design

AEEA and its derivatives have been employed in several innovative drug design strategies:

- Peptide Therapeutics : The incorporation of AEEA into peptide structures has shown promise in enhancing the pharmacokinetic properties of peptide drugs. For example, ecnoglutide, a GLP-1 peptide analog linked to AEEA, demonstrated improved glucose control and weight loss in preclinical models .

- Vaccine Development : AEEA derivatives have been used to crosslink peptides to liposomes, enhancing the immunogenic response for vaccines targeting infectious diseases and cancer .

Ecnoglutide Development

Ecnoglutide represents a significant advancement in the use of AEEA derivatives. In a study involving GLP-1 receptor signaling assays, ecnoglutide was engineered with an AEEA linker and showed potent activity without receptor internalization, indicating a desirable signaling bias. This compound was tested in rodent models and demonstrated significant reductions in blood glucose levels and body weight compared to existing treatments like semaglutide .

PNA Oligoether Conjugates

Research has explored the conjugation of AEEA to peptide nucleic acids (PNA), enhancing their stability and efficacy. The synthesis involved coupling oligoethers with PNA through AEEA linkers, resulting in improved bioactivity .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-(2-aminoethoxy)acetic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways .

Comparación Con Compuestos Similares

- 2-(2-aminoethoxy)ethanol

- 2-(2-(2-aminoethoxy)ethoxy)ethanol

- 2-(2-(2-aminoethoxy)ethoxy)acetic acid

Uniqueness: 2-(2-aminoethoxy)acetic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological interactions. Its versatility makes it a valuable compound in both research and industrial applications .

Actividad Biológica

2-(2-aminoethoxy)acetic acid (AEEA) is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of AEEA, synthesizing findings from various studies and patents.

AEEA is characterized by the presence of an amino group and a terminal carboxylic acid, making it reactive with various functional groups. The compound can be synthesized through several methods, including a multi-step reaction starting from 2-(2-aminoethoxy)ethanol, which involves dibenzylation followed by alkylation and hydrolysis to yield AEEA as a white solid with an overall yield of approximately 32% .

Biological Activity

1. Peptide Modification and Drug Delivery

AEEA has been utilized in the development of chemically modified peptide nucleic acids (PNA), which serve as probes for DNA detection. Its structure allows for conjugation with peptides, enhancing their stability and bioactivity. For instance, AEEA was incorporated into peptide analogs that demonstrated improved pharmacological profiles in vivo, particularly in glucose metabolism and weight management .

2. Ecnoglutide: A Case Study

One notable application of AEEA is in the design of ecnoglutide, a GLP-1 peptide analog. Ecnoglutide was engineered to exhibit cAMP-biased signaling, which is crucial for its role in glucose homeostasis. In vitro studies revealed that ecnoglutide potently induced cAMP production with an EC50 of 0.018 nM, while avoiding receptor internalization, thus maintaining its activity over extended periods . In animal models, ecnoglutide significantly reduced blood glucose levels and promoted weight loss compared to traditional GLP-1 receptor agonists like semaglutide.

Table 1: Summary of Biological Activities of AEEA Derivatives

Safety and Toxicology

While AEEA has shown promising biological activities, safety assessments are crucial. In clinical trials involving ecnoglutide, common adverse effects included decreased appetite and nausea, but overall, the compound was well tolerated . Further studies are necessary to establish comprehensive safety profiles for AEEA derivatives.

Propiedades

IUPAC Name |

2-(2-aminoethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-1-2-8-3-4(6)7/h1-3,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRLUBOJIGSVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457492 | |

| Record name | 2-(2-aminoethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10366-71-9 | |

| Record name | 2-Aminoethoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-aminoethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINOETHOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VKE1SR1DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the flexibility of 2-(2-Aminoethoxy)acetic acid influence its interaction with mitochondrial processing peptidase (MPP)?

A1: Research suggests that the flexibility of AEA plays a crucial role in its interaction with MPP. When AEA was introduced into a synthetic peptide mimicking the extension peptide of malate dehydrogenase, specifically between the distal and proximal residues recognized by MPP, it enhanced the efficiency of substrate processing []. This finding indicates that the flexible nature of AEA likely allows the peptide to adopt a conformation optimal for recognition and cleavage by MPP.

Q2: What is the role of this compound in the synthesis of Satsuma Lutai?

A2: AEA and its longer chain analog, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, are key components in a novel solid-phase synthesis method for Satsuma Lutai, a biologically active peptide []. The process involves coupling these molecules to a peptide resin, contributing to a simplified procedure with a shorter synthesis cycle and higher product yield compared to traditional methods. This highlights the potential of AEA as a building block in peptide synthesis.

Q3: Can this compound be utilized to modify peptides for antiviral applications?

A3: Yes, research suggests that incorporating AEA into antiviral peptides can enhance their effectiveness. Specifically, conjugating AEA to an antiviral peptide through a maleimide linker, potentially coupled to serum albumin, has been explored as a strategy to improve the lifespan and efficacy of fusion inhibitor peptides against viral infections []. This modification could lead to the development of more potent and longer-lasting antiviral therapies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.